1,8-Dibromopyrene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

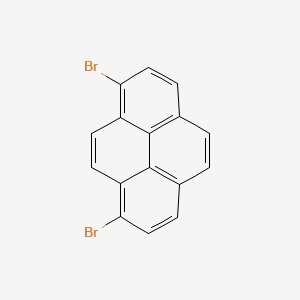

Structure

3D Structure

Properties

IUPAC Name |

1,8-dibromopyrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H8Br2/c17-13-7-3-9-1-2-10-4-8-14(18)12-6-5-11(13)15(9)16(10)12/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBLQSCAVCHTKPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C(C=C2)Br)C=CC4=C(C=CC1=C43)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90878093 | |

| Record name | 1,8-DIBROMOPYRENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90878093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38303-35-4 | |

| Record name | 1,8-Dibromopyrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38303-35-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrene, 1,8-dibromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038303354 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

1,8-Dibromopyrene: A Comprehensive Technical Guide to Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

Foreword

Pyrene, a fundamental polycyclic aromatic hydrocarbon (PAH), has long captivated the scientific community with its unique photophysical and electronic properties.[1] Among its myriad derivatives, brominated pyrenes serve as pivotal intermediates in the synthesis of complex, functional organic molecules.[2] This guide focuses specifically on 1,8-dibromopyrene, a key isomer whose strategic bromine placement unlocks a vast potential for creating novel materials and therapeutics.[3] While the synthesis of dibrominated pyrenes is well-documented, the isolation of the pure 1,8-isomer presents significant challenges due to the co-formation of its 1,6-isomer.[4][5] This document provides an in-depth exploration of the synthesis, purification, properties, and applications of this compound, offering field-proven insights and detailed protocols to empower researchers in their scientific endeavors.

The Strategic Importance of this compound

The electronic structure of the pyrene core dictates that electrophilic aromatic substitution, such as bromination, preferentially occurs at the 1, 3, 6, and 8 positions, often referred to as the "non-K region".[6][7] This inherent reactivity makes this compound a readily accessible, yet highly valuable, building block. The two bromine atoms at the 1 and 8 positions provide reactive handles for a variety of cross-coupling reactions, enabling the construction of larger, more complex molecular architectures.[3] This strategic functionalization is crucial for tuning the optical and electronic properties of the resulting molecules, making them suitable for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).[6][8] Furthermore, the rigid pyrene scaffold and the potential for diverse functionalization make this compound an attractive starting material in the synthesis of novel therapeutic agents.[3]

Synthesis of this compound: A Tale of Two Isomers

The most common and direct route to this compound is the electrophilic bromination of pyrene. This reaction, however, invariably yields a mixture of 1,6- and this compound, as both positions are thermodynamically favored.[2][9] The separation of these isomers is a critical and often challenging step in obtaining the pure this compound.

Direct Bromination of Pyrene

The direct bromination of pyrene is typically carried out by treating a solution of pyrene with a brominating agent. The choice of solvent and reaction conditions can influence the ratio of the resulting isomers, although a mixture is almost always obtained.

Experimental Protocol: Direct Bromination of Pyrene [4]

-

Materials:

-

Pyrene

-

Carbon tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂)

-

Bromine (Br₂)

-

Diethyl ether

-

Hexane

-

-

Procedure:

-

In a three-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet, dissolve pyrene (e.g., 10.00 g, 49.44 mmol) in carbon tetrachloride (250 mL).

-

Under a nitrogen atmosphere, add a solution of bromine (e.g., 15.80 g, 5.07 mL, 98.89 mmol) in carbon tetrachloride dropwise to the pyrene solution over several hours.

-

Stir the reaction mixture at room temperature overnight.

-

A precipitate containing a mixture of 1,6- and this compound will form.

-

Collect the precipitate by filtration and wash it with diethyl ether and hexane to remove unreacted starting materials and byproducts.

-

The resulting solid is a mixture of 1,6- and this compound and requires further purification.

-

The causality behind this experimental design lies in the controlled addition of bromine to the pyrene solution. A slow, dropwise addition helps to minimize over-bromination and the formation of higher-order brominated pyrenes, such as 1,3,6,8-tetrabromopyrene.[4] The use of a non-polar solvent like carbon tetrachloride or dichloromethane facilitates the reaction and the subsequent precipitation of the less soluble dibrominated products.

Caption: Workflow for the synthesis and separation of this compound.

Bromination of 1-Bromopyrene

An alternative approach involves the bromination of 1-bromopyrene.[6] This method can also lead to a mixture of 1,6- and this compound. The reaction conditions, including the brominating agent and solvent, play a crucial role in the product distribution. For instance, using bromine in dichloromethane has been reported to yield both isomers in approximately 35% yield each.[4][6]

| Brominating Agent | Solvent | Reaction Conditions | Yield of this compound (%) | Reference |

| Br₂ | CS₂ | Room Temperature, 17h | ~85 | [6] |

| Br₂ | CH₂Cl₂ | Room Temperature, 6h | 36 | [4] |

| KBr + NaClO | HCl, MeOH | Room Temperature, 24h | (Mixture with 1,6-isomer, 43% total) | [4][6] |

Table 1: Reported reaction conditions for the synthesis of this compound.

The Crucial Step: Purification of this compound

The separation of 1,6- and this compound is notoriously difficult due to their similar physical properties.[5][10] The most effective and commonly employed technique is fractional crystallization.[11]

Fractional Crystallization

This method leverages the slight differences in solubility between the two isomers in a given solvent. Toluene is a frequently used solvent for this purpose.[4][10] The 1,6-isomer is generally less soluble in toluene and will crystallize out first upon cooling, leaving the 1,8-isomer enriched in the mother liquor.

Experimental Protocol: Fractional Crystallization [4]

-

Materials:

-

Crude mixture of 1,6- and this compound

-

Toluene

-

-

Procedure:

-

Dissolve the crude mixture in a minimal amount of hot toluene.

-

Allow the solution to cool slowly to room temperature. The less soluble 1,6-dibromopyrene will start to crystallize.

-

Collect the crystals of 1,6-dibromopyrene by filtration.

-

Concentrate the mother liquor, which is now enriched with this compound.

-

Repeat the crystallization process with the mother liquor to obtain progressively purer fractions of this compound.

-

The purity of each fraction should be monitored by analytical techniques such as ¹H NMR spectroscopy or HPLC.[11]

-

It is important to note that this process can be time-consuming and may result in a loss of product.[5] Multiple crystallization steps are often necessary to achieve high purity.

Other Purification Techniques

While fractional crystallization is the most common method, other techniques like column chromatography can also be employed, although the separation can be challenging due to the similar polarities of the isomers.[11][12] Sublimation has also been explored as a potential separation method.[5]

Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in research and development.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₈Br₂ | [9][13] |

| Molecular Weight | 360.05 g/mol | [9][13] |

| Appearance | Beige to white or off-white solid | [9][14] |

| Melting Point | Not consistently reported, around 210 °C | [5] |

| Boiling Point | 469.6 ± 18.0 °C (Predicted) | [14] |

| Solubility | Low solubility in common organic solvents | [9] |

| CAS Number | 38303-35-4 | [3][13] |

Table 2: Physical and chemical properties of this compound.

Spectroscopic Properties

The ¹H NMR spectrum of this compound is a key tool for its identification and purity assessment. The unique substitution pattern results in a distinct set of signals in the aromatic region.

-

¹H NMR (400 MHz, CDCl₃): δ 8.49 (s, 1H), 8.42 (d, J = 9.2 Hz, 1H), 8.25 (d, J = 8.1 Hz, 2H), 8.08 (d, J = 9.2 Hz, 1H), 8.04–8.01 (m, 1H), 8.01 (d, J = 3.1 Hz, 2H).[4]

Applications of this compound: A Versatile Synthetic Platform

The true value of this compound lies in its utility as a versatile building block for the synthesis of more complex and functional molecules.[3] The two bromine atoms serve as reactive sites for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Stille, and Sonogashira couplings.[6]

Caption: Applications of this compound in various fields.

Organic Electronics

In the field of organic electronics, this compound is a valuable precursor for the synthesis of π-conjugated materials.[6][8] By coupling this compound with various aromatic boronic acids or stannanes, researchers can create extended π-systems with tailored electronic and photophysical properties.[6] These materials have shown promise in applications such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).[8][15]

Synthesis of Polycyclic Aromatic Hydrocarbons

This compound serves as a key starting material for the synthesis of larger and more complex polycyclic aromatic hydrocarbons (PAHs).[16] These extended aromatic systems are of great interest for their unique electronic properties and potential applications in materials science.[17][18]

Drug Discovery and Development

The pyrene scaffold is a recognized pharmacophore, and its derivatives are being explored for various therapeutic applications.[3] this compound provides a convenient entry point for the synthesis of novel pyrene-based compounds with potential biological activity.[3][19] The ability to introduce diverse functional groups at the 1 and 8 positions allows for the fine-tuning of the molecule's properties to optimize its interaction with biological targets.[3]

Conclusion

This compound, while challenging to isolate in its pure form, stands as a cornerstone intermediate in the realm of organic synthesis. Its strategic disubstitution on the pyrene core provides a powerful platform for the creation of a vast array of functional molecules. This guide has provided a comprehensive overview of the synthesis, purification, properties, and applications of this compound, with the aim of equipping researchers with the knowledge and practical insights necessary to harness the full potential of this remarkable compound. As the demand for novel organic materials and therapeutics continues to grow, the importance of versatile building blocks like this compound is only set to increase.

References

- Bromopyrene Symphony: Synthesis and Characterisation of Isomeric Derivatives at Non-K Region and Nodal Positions for Diverse Functionalisation Strategies. (2024-03-03).

- An In-depth Technical Guide to Dibrominated Pyrenes: Focus on 1,3-, 1,6-, 1,8-, and 2,7- Isomers in the Absence of 1,2-Dibromopyrene D

- Non-K Region Disubstituted Pyrenes (1,3-, 1,6- and 1,8-) by (Hetero)Aryl Groups—Review. MDPI.

- This compound | 38303-35-4. ChemicalBook.

- The Essential Role of this compound in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.

- Reported bromination reactions of 1-bromopyrene.

- This compound | 38303-35-4. Sigma-Aldrich.

- This compound | C16H8Br2 | CID 181577. PubChem.

- Technical Support Center: Purification of Brominated Pyrene Deriv

- Is it possible to separate 1,6- and this compound by sublimation?. (2017-11-11).

- 1,6-Dibromopyrene and this compound. | Download Scientific Diagram.

- Pyrene-Based Materials for Organic Electronics. (2011-07-11). Chemical Reviews.

- Synthesis of 1-Bromopyrene and 1-Pyrenecarbaldehyde. Organic Syntheses.

- Technical Support Center: Purific

- Technical Support Center: Synthesis of 1,2-Dibromopyrene. Benchchem.

- Synthesis of substituted pyrenes by indirect methods. (2013-11-14). Organic & Biomolecular Chemistry.

- Synthesis of 1,3‐Dibromopyrene as Precursor of 1‐, 3‐, 6‐, and 8‐Substituted Long‐Axially Symmetric Pyrene Derivatives.

- 1,3,6,8-Tetrasubstituted Pyrenes: Solution-Processable Materials for Application in Organic Electronics. (2010-06-29).

- Polycyclic Aromatic Hydrocarbons as Potential Building Blocks for Organic Solar Cells.

- Polyaromatic Hydrocarbons (PAHs): Structures, Synthesis and their Biological Profile. Bentham Science.

- Formation Mechanism of Benzo(a)pyrene: One of the Most Carcinogenic Polycyclic Aromatic Hydrocarbons (PAH). (2019-03-15). MDPI.

- Molecular Modeling in Drug Discovery and Material Science. (2024-03-26). Longdom Publishing.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. Bromopyrene Symphony: Synthesis and Characterisation of Isomeric Derivatives at Non-K Region and Nodal Positions for Diverse Functionalisation Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis of substituted pyrenes by indirect methods - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB41993B [pubs.rsc.org]

- 8. chem.as.uky.edu [chem.as.uky.edu]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. This compound | C16H8Br2 | CID 181577 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. This compound | 38303-35-4 [chemicalbook.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. longdom.org [longdom.org]

An In-Depth Technical Guide to the Spectroscopic Characterization of 1,8-Dibromopyrene

Introduction: The Role of 1,8-Dibromopyrene as a Core Structural Unit

This compound (CAS No: 38303-35-4) is a key polycyclic aromatic hydrocarbon (PAH) derivative that serves as a fundamental building block in the fields of materials science, organic electronics, and pharmaceutical development.[1] Its rigid, planar pyrene core endows it with unique photophysical and electronic properties, while the two bromine atoms at the 1 and 8 positions provide reactive handles for constructing more complex molecular architectures through cross-coupling reactions.[1] The precise substitution pattern dramatically influences the molecule's reactivity and ultimate properties, making unambiguous structural verification paramount.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the essential spectroscopic techniques required for the synthesis, purification, and complete characterization of this compound. As a Senior Application Scientist, my focus is not merely on the data itself, but on the causal relationships between experimental choices, the resulting spectra, and the validated molecular structure. Every protocol is presented as a self-validating system, ensuring scientific integrity and reproducibility.

Part 1: Synthesis and Purification of Isomerically Pure this compound

The most prevalent challenge in working with dibrominated pyrenes is the co-formation of multiple isomers during synthesis. Direct electrophilic bromination of pyrene thermodynamically favors substitution at the 1, 3, 6, and 8 positions.[2] Consequently, reacting pyrene with two equivalents of bromine typically yields a mixture of 1,6-dibromopyrene and this compound.[3][4] The isolation of the pure 1,8-isomer is a critical prerequisite for any subsequent application and relies on subtle differences in solubility.

Experimental Protocol: Synthesis and Fractional Crystallization

This protocol is adapted from established literature procedures for the direct bromination of pyrene.[3][5][6]

1. Reaction Setup:

- In a three-necked round-bottom flask under a nitrogen atmosphere, dissolve pyrene (e.g., 10.0 g, 49.4 mmol) in a suitable solvent such as carbon tetrachloride (CCl₄) or chloroform (250 mL).[3][6]

- Prepare a solution of bromine (e.g., 5.07 mL, 98.9 mmol, 2.0 equiv.) in the same solvent.

2. Bromination:

- Slowly add the bromine solution dropwise to the stirred pyrene solution over several hours at room temperature. The slow addition is crucial to minimize the formation of over-brominated products like tetrabromopyrene.[3][5]

- After the addition is complete, allow the reaction mixture to stir overnight at room temperature. A precipitate, consisting of the mixed dibromopyrene isomers, will form.

3. Work-up:

- Collect the precipitate by filtration.

- Wash the solid sequentially with diethyl ether and hexane to remove unreacted starting materials and soluble impurities.[3]

4. Isomer Separation (Fractional Crystallization):

The key to separating the 1,6- and 1,8-isomers is fractional crystallization from toluene. The 1,6-isomer is generally less soluble in hot toluene than the 1,8-isomer.

Dissolve the mixed-isomer solid in a minimum amount of boiling toluene.

Allow the solution to cool slowly. The first crop of crystals will be enriched in the 1,6-dibromopyrene isomer.

Filter off these crystals.

Concentrate the mother liquor and allow it to cool again to obtain subsequent crops of crystals that will be progressively enriched in this compound.

Purity of each fraction must be assessed by ¹H NMR spectroscopy before combining batches of the desired isomer.

Synthesis and purification workflow for this compound. Part 2: Spectroscopic Data & Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for confirming the isomeric purity and structural integrity of this compound. The distinct chemical environment of each proton on the pyrene core gives rise to a unique fingerprint in the ¹H NMR spectrum.

-

Sample Preparation: Dissolve ~5-10 mg of the purified this compound in approximately 0.6 mL of a deuterated solvent, typically chloroform-d (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Data Acquisition: Acquire the spectrum on a high-field NMR spectrometer (≥400 MHz is recommended for optimal resolution of the aromatic region). Standard acquisition parameters for ¹H NMR are typically sufficient.

The C₂ symmetry of this compound results in a unique set of six distinct proton signals, unlike the more symmetrical 1,6-isomer which shows only four signals.[7] The substitution by bromine, an electronegative atom, generally causes a downfield shift for nearby protons. The observed splitting patterns (coupling constants, J) provide definitive information about the connectivity of the protons.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2, H-7 | 8.25 | Doublet | 8.1 |

| H-3, H-6 | 8.01 | Doublet | 3.1 |

| H-4 | 8.08 | Doublet | 9.2 |

| H-5 | 8.01-8.04 | Multiplet | - |

| H-9 | 8.49 | Singlet | - |

| H-10 | 8.42 | Doublet | 9.2 |

| Data acquired in CDCl₃ at 400 MHz.[7] |

While specific experimental ¹³C NMR data for this compound is not prominently available in the reviewed literature, we can predict the expected characteristics based on the molecular structure and data from analogous compounds.

-

Principle: ¹³C NMR provides information on the carbon skeleton of the molecule. The number of unique signals corresponds to the number of chemically non-equivalent carbon atoms.

-

Expected Data: The C₂ symmetry of this compound means there should be eight unique signals for the 16 carbon atoms. Signals would be expected in the aromatic region (approx. 120-135 ppm). The two carbons directly bonded to bromine (C-1 and C-8) would be significantly shifted compared to unsubstituted pyrene and would likely appear in a distinct region of the spectrum, providing a key diagnostic marker.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition of the compound. For brominated molecules, MS is particularly diagnostic due to the characteristic isotopic signature of bromine.

-

Instrumentation: A high-resolution mass spectrometer (e.g., TOF, Orbitrap) is preferred for accurate mass determination.

-

Ionization: Techniques such as Electron Ionization (EI), Electrospray Ionization (ESI), or MALDI can be used depending on the instrument and sample introduction method.

-

Data Acquisition: Acquire the spectrum over a mass range that includes the expected molecular ion, typically m/z 100-500.

The most critical diagnostic feature for this compound is the isotopic pattern of the molecular ion peak. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. For a molecule containing two bromine atoms, this results in a characteristic triplet of peaks:

-

[M]⁺: Contains two ⁷⁹Br isotopes.

-

[M+2]⁺: Contains one ⁷⁹Br and one ⁸¹Br isotope.

-

[M+4]⁺: Contains two ⁸¹Br isotopes.

The relative intensity of these peaks is expected to be approximately 1:2:1. This pattern is an unambiguous confirmation of the presence of two bromine atoms in the molecule.

| Parameter | Value | Source |

| Molecular Formula | C₁₆H₈Br₂ | [8] |

| Average Molecular Weight | 360.04 g/mol | [8] |

| Monoisotopic Mass ([M]⁺, C₁₆H₈⁷⁹Br₂) | 357.90 Da | [8] |

| Expected [M+2]⁺ Mass | 359.90 Da | Calculated |

| Expected [M+4]⁺ Mass | 361.90 Da | Calculated |

| Expected Isotopic Ratio ([M]⁺:[M+2]⁺:[M+4]⁺) | ~ 1:2:1 | Theoretical |

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within the conjugated π-system of the pyrene core.

-

Sample Preparation: Prepare a dilute solution of this compound in a UV-grade solvent (e.g., dichloromethane, chloroform, or cyclohexane) in a quartz cuvette. The concentration should be adjusted to give a maximum absorbance below 1.5 AU.

-

Data Acquisition: Record the absorption spectrum over a range of wavelengths, typically from 200 to 500 nm, using a dual-beam spectrophotometer with the pure solvent as a reference.

Specific experimental λmax values for this compound are not consistently reported in the literature. However, the spectrum is expected to be dominated by π-π* transitions characteristic of the extensive conjugation in the pyrene aromatic system.[9] Compared to unsubstituted pyrene, the absorption maxima (λmax) are anticipated to exhibit a bathochromic (red) shift. This is due to the electronic perturbation of the bromine substituents, which can extend the effective conjugation and slightly lower the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).[10]

Fluorescence Spectroscopy

Pyrene and its derivatives are renowned for their fluorescent properties, which are highly sensitive to the local environment.

-

Sample Preparation: Use the same dilute solution prepared for UV-Vis analysis. Ensure the absorbance at the excitation wavelength is low (<0.1 AU) to avoid inner filter effects.

-

Data Acquisition: Excite the sample at a wavelength corresponding to one of its absorption maxima (e.g., determined from the UV-Vis spectrum). Record the emission spectrum over a longer wavelength range (e.g., 350-600 nm).

This compound is expected to be fluorescent, exhibiting the characteristic vibronic fine structure (multiple sharp peaks) typical of a pyrene monomer emission.[11][12] However, the introduction of two bromine atoms introduces a significant "heavy-atom effect." This phenomenon enhances the rate of intersystem crossing (ISC) from the excited singlet state (S₁) to the triplet state (T₁). Because fluorescence is radiative decay from the S₁ state, enhanced ISC competes with fluorescence, which will likely result in a significantly lower fluorescence quantum yield and a shorter fluorescence lifetime for this compound compared to unsubstituted pyrene.

Part 3: Integrated Analysis and Structural Validation

The true power of spectroscopic characterization lies in the integration of data from multiple techniques to build a cohesive and validated model of the molecule. Each technique provides a piece of the puzzle, and together they create a self-validating system.

A sample that is confirmed to be this compound must satisfy all key spectroscopic criteria:

-

From Synthesis: It must be isolated from the correct fraction during purification.

-

From ¹H NMR: Its spectrum must show the six characteristic signals with the correct multiplicities and coupling constants, confirming the 1,8-substitution pattern.

-

From MS: Its mass spectrum must show the correct molecular ion masses with the ~1:2:1 isotopic pattern, confirming the presence of exactly two bromine atoms.

-

From UV-Vis & Fluorescence: Its optical spectra should be consistent with a substituted pyrene core.

By systematically applying these techniques and understanding the underlying principles, researchers can ensure the quality, purity, and structural identity of their this compound, providing a solid and trustworthy foundation for subsequent research and development.

References

-

Zych, D., Kubis, M., & Friz, M. (2024). Bromopyrene Symphony: Synthesis and Characterisation of Isomeric Derivatives at Non-K Region and Nodal Positions for Diverse Functionalisation Strategies. Molecules, 29(5), 1131. [Link]

-

Schulze, M., Scherer, A., Diner, C., & Tykwinski, R. R. (2016). Synthesis of 1-Bromopyrene and 1-Pyrenecarbaldehyde. Organic Syntheses, 93, 100-114. [Link]

-

SpectraBase. (n.d.). 1-Bromopyrene. Retrieved January 5, 2026, from [Link]

-

Zych, D., & Małecki, J. G. (2020). Non-K Region Disubstituted Pyrenes (1,3-, 1,6- and 1,8-) by (Hetero)Aryl Groups—Review. Molecules, 25(23), 5763. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of this compound in Modern Pharmaceutical Synthesis. Retrieved January 5, 2026, from [Link]

-

Yoneda, K., Hu, Y., Kita, M., & Kigoshi, H. (2015). 6-Amidopyrene as a label-assisted laser desorption/ionization (LA-LDI) enhancing tag: Development of photoaffinity pyrene derivative. Bioorganic & Medicinal Chemistry Letters, 25(24), 5774-5777. [Link]

- Smith, M. B., & March, J. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. John Wiley & Sons.

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 200 MHz, H2O, predicted) (HMDB0060438). Retrieved January 5, 2026, from [Link]

-

SpectraBase. (n.d.). 1-Bromopyrene - Optional[13C NMR] - Chemical Shifts. Retrieved January 5, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 181577, this compound. Retrieved January 5, 2026, from [Link].

-

Chin, C. H., et al. (2010). Theoretical investigations of absorption and fluorescence spectra of protonated pyrene. Physical Chemistry Chemical Physics, 12(43), 14653-14662. [Link]

-

Narayanaswami, V., & Ryan, R. O. (2012). Extent of Pyrene Excimer Fluorescence Emission is a Reflector of Distance and Flexibility. Journal of Biological Chemistry, 287(39), 32877-32887. [Link]

-

Würthner, F., et al. (2012). 1,3,6,8-Tetraazapyrenes: Synthesis, Solid-State Structures, and Properties as Redox-Active Materials. The Journal of Organic Chemistry, 77(14), 5893-5904. [Link]

-

Islam, M. S., & Yelleswarapu, C. S. (2013). Pyrene: A Probe to Study Protein Conformation and Conformational Changes. International Journal of Molecular Sciences, 14(12), 23456-23478. [Link]

-

Reusch, W. (n.d.). UV-Visible Spectroscopy. Michigan State University Department of Chemistry. Retrieved January 5, 2026, from [Link]

-

Pandey, S., et al. (2020). Fluorescence of pyrene and its derivatives to reveal constituent and composition dependent solvation within hydrophobic deep eutectic solvents. Physical Chemistry Chemical Physics, 22(1), 226-236. [Link]

-

LibreTexts Chemistry. (2019). 17.5: Electronic Spectra- Ultraviolet and Visible Spectroscopy. Retrieved January 5, 2026, from [Link]

-

ResearchGate. (2021). X-ray crystal structure analysis of 5-bromospiro[indoline-3,7'-pyrano[3,2-C:5,6-C']dichromene]-2,6',8'-trione. Retrieved January 5, 2026, from [Link]

-

ResearchGate. (n.d.). a) UV–vis absorption and b) emission spectra of these pyrene isomers... Retrieved January 5, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). UV-visible absorption spectra of polyenes. Retrieved January 5, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 67188, 1,3,6,8-Tetrabromopyrene. Retrieved January 5, 2026, from [Link].

Sources

- 1. nbinno.com [nbinno.com]

- 2. Synthesis of substituted pyrenes by indirect methods - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB41993B [pubs.rsc.org]

- 3. Bromopyrene Symphony: Synthesis and Characterisation of Isomeric Derivatives at Non-K Region and Nodal Positions for Diverse Functionalisation Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Preparation Method for 1,6-Dibromopyrene_Chemicalbook [chemicalbook.com]

- 6. This compound | 38303-35-4 [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. This compound | C16H8Br2 | CID 181577 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. visible uv absorption spectrum of polyenes alkenes carotene buta-1,3-diene hexa-1,3,5-triene octa-1,3,5,7-tetraene deca-1,3,5,7,9-pentaene astaxanthin spectra maximum ultraviolet absorption peaks wavelength Doc Brown's chemistry revision notes [docbrown.info]

- 11. Extent of Pyrene Excimer Fluorescence Emission is a Reflector of Distance and Flexibility: Analysis of the Segment Linking the LDL Receptor-binding and Tetramerization Domains of Apolipoprotein E3 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pyrene: A Probe to Study Protein Conformation and Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]

Characterization of 1,8-Dibromopyrene: A Technical Guide for Advanced Research

Introduction

Pyrene, a polycyclic aromatic hydrocarbon (PAH), and its derivatives are foundational building blocks in the realms of materials science, organic electronics, and medicinal chemistry. Their unique photophysical and electronic properties make them highly sought-after scaffolds for the design of novel functional molecules.[1] Among the various functionalized pyrenes, brominated isomers serve as critical and versatile intermediates, enabling the construction of more complex molecular architectures through a variety of cross-coupling reactions.[2]

This in-depth technical guide focuses on the characterization of 1,8-dibromopyrene, a key isomer in the family of dibrominated pyrenes. The substitution pattern of bromine atoms on the pyrene core significantly dictates the molecule's physical, chemical, and photophysical properties. A thorough understanding of its synthesis, purification, and detailed characterization is paramount for its effective utilization in research and development. This guide is intended for researchers, scientists, and drug development professionals, providing both theoretical insights and practical, field-proven methodologies for the comprehensive characterization of this compound.

Synthesis and Purification of this compound

The most prevalent method for the synthesis of this compound is the direct electrophilic bromination of pyrene. This reaction typically yields a mixture of the 1,6- and this compound isomers due to the thermodynamic favorability of substitution at these positions.[1]

Experimental Protocol: Synthesis of a 1,6- and this compound Mixture

This protocol is adapted from established procedures for the direct bromination of pyrene.[2]

Materials:

-

Pyrene (1 equivalent)

-

Bromine (2 equivalents)

-

Carbon tetrachloride (CCl₄)

-

Diethyl ether

-

Hexane

Procedure:

-

In a round-bottom flask, dissolve the pyrene in carbon tetrachloride.

-

Under a nitrogen atmosphere, slowly add a solution of bromine in carbon tetrachloride to the pyrene solution. The dropwise addition is crucial to control the reaction rate and minimize over-bromination.

-

Stir the reaction mixture at room temperature overnight.

-

The resulting precipitate, a mixture of 1,6- and this compound, is collected by filtration.

-

Wash the precipitate sequentially with diethyl ether and hexane to remove any unreacted starting materials and soluble impurities.

Diagram of the Synthetic Workflow:

Caption: Synthetic workflow for the preparation of a crude mixture of 1,6- and this compound.

Purification by Fractional Crystallization

The separation of the 1,6- and this compound isomers can be effectively achieved through fractional crystallization, leveraging the differential solubility of the two isomers in a suitable solvent, such as toluene. 1,6-Dibromopyrene is generally less soluble in toluene than the 1,8-isomer, allowing for its preferential crystallization.

Experimental Protocol: Separation of 1,6- and this compound

-

Dissolve the crude isomeric mixture in a minimal amount of hot toluene.

-

Allow the solution to cool slowly to room temperature. The less soluble 1,6-dibromopyrene will crystallize out of the solution first.

-

Collect the crystals of 1,6-dibromopyrene by filtration.

-

The mother liquor, now enriched with the more soluble this compound, can be concentrated and subjected to further crystallization steps to isolate the 1,8-isomer.

-

The purity of the separated isomers should be assessed at each step using techniques such as ¹H NMR spectroscopy and melting point analysis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Data | Reference(s) |

| Molecular Formula | C₁₆H₈Br₂ | [3] |

| Molecular Weight | 360.04 g/mol | [3] |

| Appearance | Beige to white or off-white solid | [1] |

| Melting Point | Not consistently reported | [1] |

| Solubility | Low solubility in common organic solvents | [1] |

Spectroscopic Characterization

Comprehensive spectroscopic analysis is essential for the unambiguous identification and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is distinct from its other isomers due to the specific chemical environment of the protons on the pyrene core.

-

¹H NMR (400 MHz, CDCl₃) δ: 8.49 (s, 1H), 8.42 (d, J = 9.2 Hz, 1H), 8.25 (d, J = 8.1 Hz, 2H), 8.08 (d, J = 9.2 Hz, 1H), 8.04–8.01 (m, 1H), 8.01 (d, J = 3.1 Hz, 2H).[2]

Mass Spectrometry

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering insights into its structure.

For this compound, the presence of two bromine atoms results in a characteristic isotopic pattern for the molecular ion peak due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[4] The expected pattern for the molecular ion [M]⁺• will show three peaks:

-

[M]⁺•: Corresponding to the molecule with two ⁷⁹Br atoms.

-

[M+2]⁺•: Corresponding to the molecule with one ⁷⁹Br and one ⁸¹Br atom.

-

[M+4]⁺•: Corresponding to the molecule with two ⁸¹Br atoms.

The relative intensities of these peaks are expected to be in a ratio of approximately 1:2:1.

The fragmentation of polycyclic aromatic hydrocarbons under electron impact ionization typically involves the loss of hydrogen atoms and the cleavage of the aromatic rings. For this compound, fragmentation would likely involve the loss of bromine atoms followed by the characteristic fragmentation of the pyrene core.

UV-Visible Absorption and Fluorescence Spectroscopy

The photophysical properties of pyrene and its derivatives are of significant interest for applications in organic electronics and as fluorescent probes.

UV-Visible Absorption: The UV-Vis absorption spectrum of pyrene derivatives is characterized by sharp, well-defined vibronic bands. The introduction of bromine atoms onto the pyrene core is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted pyrene.

Fluorescence Emission: Pyrene is known for its strong blue fluorescence. The fluorescence spectrum of this compound is also expected to be in the blue region of the visible spectrum. The quantum yield of fluorescence will be influenced by the heavy atom effect of the bromine atoms, which can promote intersystem crossing to the triplet state and potentially quench fluorescence.

Experimental Protocol: UV-Vis and Fluorescence Spectroscopy

-

Prepare a dilute solution of this compound in a suitable spectroscopic grade solvent (e.g., dichloromethane, cyclohexane). The concentration should be adjusted to have an absorbance of approximately 0.1 at the absorption maximum to avoid inner filter effects.

-

Record the UV-Vis absorption spectrum using a spectrophotometer.

-

Record the fluorescence emission spectrum using a fluorometer, with the excitation wavelength set at one of the absorption maxima.

-

The fluorescence quantum yield can be determined relative to a known standard.

Applications of this compound

This compound is a valuable building block in organic synthesis, with its primary applications in materials science and as an intermediate in the pharmaceutical industry.

Materials Science and Organic Electronics

The bromine atoms in this compound serve as excellent leaving groups in various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions.[2] These reactions allow for the straightforward introduction of various functional groups, leading to the synthesis of novel π-conjugated materials with tailored electronic and photophysical properties for applications in:

-

Organic Light-Emitting Diodes (OLEDs)

-

Organic Field-Effect Transistors (OFETs)

-

Organic Photovoltaics (OPVs)

Diagram of a Representative Suzuki-Miyaura Coupling Reaction:

Caption: A generalized scheme for the Suzuki-Miyaura coupling of this compound.

Pharmaceutical Synthesis

In the pharmaceutical industry, this compound serves as a key intermediate in the synthesis of complex drug molecules and active pharmaceutical ingredients (APIs).[5][6] Its rigid, planar structure can be incorporated into larger molecules to modulate their pharmacological properties. The bromine atoms provide reactive handles for the attachment of various pharmacophores and functional groups, enabling the construction of targeted therapies.[5] While specific, publicly disclosed synthetic routes for commercial drugs that utilize this compound are not abundant, its role as a versatile building block for creating novel compounds with potential therapeutic applications, including anti-cancer and antiviral agents, is well-recognized.[5]

Conclusion

This compound is a pivotal intermediate in the synthesis of advanced materials and complex organic molecules. Its characterization relies on a suite of analytical techniques, with NMR spectroscopy and mass spectrometry being essential for structural confirmation and purity assessment. The photophysical properties, investigated by UV-Vis and fluorescence spectroscopy, are key to its application in organic electronics. A thorough understanding of the synthesis, purification, and detailed characterization of this compound, as outlined in this guide, empowers researchers to fully exploit its potential in their respective fields.

References

-

Bromopyrene Symphony: Synthesis and Characterisation of Isomeric Derivatives at Non-K Region and Nodal Positions for Diverse Functionalisation Strategies. NIH. (URL: [Link])

-

13C NMR Chemical Shifts. Oregon State University. (URL: [Link])

-

1H and 13C NMR assignments of the three dicyclopenta-fused pyrene congeners. DSpace. (URL: [Link])

-

a guide to 13c nmr chemical shift values. Compound Interest. (URL: [Link])

-

This compound | C16H8Br2 | CID 181577. PubChem. (URL: [Link])

-

5.7: 13C-NMR Spectroscopy. Chemistry LibreTexts. (URL: [Link])

-

1H NMR and 13C NMR spectroscopy of pyrene dianions. ResearchGate. (URL: [Link])

-

Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. (URL: [Link])

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. (URL: [Link])

-

Characterisation of 1,6- and 1,8-dibromopyrenes. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (URL: [Link])

-

(A) UV‐vis absorption and (B) normalized fluorescence spectra of... ResearchGate. (URL: [Link])

-

Calculation of vibrationally resolved absorption spectra of acenes and pyrene. (URL: [Link])

-

UV-VIS absorption spectroscopy: Lambert-Beer reloaded. PubMed. (URL: [Link])

- CN102295523A - Preparation method of 1, 6-dibromopyrene.

-

The Optical Properties, UV-Vis. Absorption and Fluorescence Spectra of 4-Pentylphenyl 4-n-benzoate Derivatives in Different Solvents. NIH. (URL: [Link])

-

Normalized UV-vis absorption (dashed) and fluorescence emission (solid)... ResearchGate. (URL: [Link])

-

Common Solvents Used in Organic Chemistry: Table of Properties 1. (URL: [Link])

Sources

- 1. benchchem.com [benchchem.com]

- 2. Bromopyrene Symphony: Synthesis and Characterisation of Isomeric Derivatives at Non-K Region and Nodal Positions for Diverse Functionalisation Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C16H8Br2 | CID 181577 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. savemyexams.com [savemyexams.com]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

The Elusive Solid State: An In-depth Technical Guide to the Crystal Structure of 1,8-Dibromopyrene

Abstract

1,8-Dibromopyrene is a pivotal intermediate in the synthesis of advanced materials and pharmaceutical compounds, deriving its utility from the specific reactivity imparted by the bromine substituents on the rigid pyrene core.[1] While its synthesis and solution-phase characterization are well-documented, a comprehensive, publicly available single-crystal X-ray diffraction study of its solid-state structure remains conspicuously absent from the crystallographic databases. This technical guide addresses this knowledge gap by providing a holistic overview of this compound, detailing its synthesis and established characterization, and leveraging data from analogous structures and theoretical principles to infer its likely crystallographic features. We present a framework for its crystallographic analysis, including detailed, field-proven protocols for single-crystal growth and X-ray diffraction, to empower researchers to elucidate its definitive solid-state architecture.

Introduction: The Significance of a Bifunctional Pyrene Building Block

Pyrene, a polycyclic aromatic hydrocarbon (PAH), is a cornerstone of materials science and organic electronics due to its unique photophysical and electronic properties.[1] The introduction of bromine atoms onto the pyrene scaffold creates versatile functional handles for subsequent cross-coupling reactions, enabling the synthesis of complex, high-performance organic materials.[2] The electrophilic bromination of pyrene thermodynamically favors substitution at the 1, 3, 6, and 8 positions (the non-K region).[3] Direct dibromination typically yields a mixture of the 1,6- and 1,8-isomers, making this compound a readily accessible, yet crucial, molecular building block.[4][5]

The precise three-dimensional arrangement of molecules in the solid state, or crystal structure, dictates the bulk properties of a material, including charge carrier mobility, photoluminescence efficiency, and solubility. For this compound, understanding its crystal packing is paramount for designing next-generation organic semiconductors and active pharmaceutical ingredients. This guide synthesizes the available knowledge and provides a predictive analysis of its crystallographic characteristics.

Synthesis and Purification of this compound

The primary route to this compound involves the direct electrophilic bromination of pyrene, which cogenerates the 1,6-isomer. The separation of these isomers is the critical step in obtaining pure this compound.

Experimental Protocol: Synthesis and Isomer Separation

This protocol is a synthesis of established methods for the dibromination of pyrene and subsequent isomer separation.[1]

Materials:

-

Pyrene (C₁₆H₁₀)

-

Bromine (Br₂)

-

Carbon Tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂)

-

Toluene

-

Diethyl Ether

-

Hexane

-

Nitrogen (N₂) gas supply

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet, dissolve pyrene in carbon tetrachloride.

-

Bromination: Under a nitrogen atmosphere, slowly add a solution of bromine in carbon tetrachloride dropwise to the pyrene solution at room temperature with constant stirring.

-

Reaction: After the addition is complete, allow the reaction mixture to stir overnight at room temperature. A precipitate, consisting of a mixture of dibromopyrene isomers, will form.

-

Isolation: Collect the precipitate by filtration and wash thoroughly with diethyl ether and hexane to remove unreacted starting materials and soluble impurities.

-

Isomer Separation (Fractional Crystallization): The separation of the 1,6- and 1,8-isomers is achieved via fractional crystallization from toluene. The 1,6-isomer is typically less soluble and will crystallize first.

-

Dissolve the mixed-isomer precipitate in a minimal amount of hot toluene.

-

Allow the solution to cool slowly. The first crop of crystals will be enriched in 1,6-dibromopyrene.

-

Filter to collect the 1,6-isomer.

-

Concentrate the filtrate and cool again to induce crystallization of the more soluble this compound.

-

Repeat the crystallization process on the this compound-enriched fraction until the desired purity is achieved, as confirmed by ¹H NMR spectroscopy.

-

Spectroscopic Characterization

Proton Nuclear Magnetic Resonance (¹H NMR) is essential for distinguishing the 1,8-isomer from the 1,6-isomer and confirming purity.

-

¹H NMR (400 MHz, CDCl₃) of this compound: δ 8.49 (s, 1H), 8.42 (d, J = 9.2 Hz, 1H), 8.25 (d, J = 8.1 Hz, 2H), 8.08 (d, J = 9.2 Hz, 1H), 8.04–8.01 (m, 1H), 8.01 (d, J = 3.1 Hz, 2H).

The Predicted Crystal Structure of this compound: A Theoretical and Comparative Analysis

In the absence of a published crystal structure, we can predict the key features of this compound's solid-state packing by examining the fundamental intermolecular forces at play and by drawing comparisons with structurally related molecules.

Dominant Intermolecular Interactions

The crystal packing of this compound will be governed by a delicate balance of several non-covalent interactions.[6]

-

π-π Stacking: As a large, planar aromatic system, the pyrene core will strongly favor π-π stacking interactions. The stacking distance is typically in the range of 3.3 to 3.8 Å. These interactions are crucial for charge transport in organic semiconductors.

-

Halogen Bonding (C-Br···Br-C): The bromine atoms introduce the possibility of halogen bonding, where the electropositive region on one bromine atom (the σ-hole) interacts with the electronegative equatorial region of another.[7] This interaction is directional and can significantly influence molecular alignment. The interaction energy is dominated by dispersion, with a notable electrostatic component.[7]

-

Van der Waals Forces: London dispersion forces will be a significant cohesive force, contributing to the overall lattice energy.[8]

Caption: Key intermolecular forces governing crystal packing.

Potential Packing Motifs

Based on the interactions above, this compound is likely to adopt one of two common packing motifs for polycyclic aromatic hydrocarbons: a herringbone or a slipped-stack arrangement.

-

Herringbone Packing: In this motif, molecules are arranged in a "T-shaped" or edge-to-face manner. This packing can be favorable for minimizing steric repulsion and maximizing C-H···π interactions.

-

Slipped π-Stacking: Molecules are arranged in co-facial stacks, but are offset (slipped) relative to one another. This arrangement balances attractive π-π interactions with the minimization of repulsive forces. For brominated pyrenes, a slipped-stack arrangement could be further stabilized by C-Br···Br interactions between adjacent stacks. The crystal structure of a related tetrabromo-tetraazapyrene derivative exhibits a herringbone-like structure.[9]

Caption: Common packing motifs for planar aromatic molecules.

A Self-Validating Protocol for Crystal Structure Determination

To move from prediction to definitive structure, a rigorous experimental approach is required. The following section outlines a comprehensive, best-practice workflow for determining the crystal structure of this compound.

Step 1: Single-Crystal Growth

The growth of high-quality single crystals suitable for X-ray diffraction is the most critical and often most challenging step. Slow evaporation or vapor diffusion are typically effective for molecules of this type.

Methodology: Slow Evaporation

-

Solvent Selection: Screen a range of solvents in which this compound has moderate solubility. Good candidates include toluene, chloroform, and dichlorobenzene.

-

Solution Preparation: Prepare a saturated or near-saturated solution of highly purified this compound in the chosen solvent at room temperature. Filter the solution through a syringe filter (0.2 μm) into a clean vial.

-

Evaporation: Cover the vial with a cap containing a few small perforations made by a needle. This allows for slow, controlled evaporation of the solvent over several days to weeks.

-

Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a pipette or fine forceps and immediately coat them in a cryoprotectant oil (e.g., Paratone-N).

Step 2: Single-Crystal X-ray Diffraction

Data collection should be performed on a modern diffractometer, typically at low temperature to minimize thermal motion and potential crystal degradation.

Data Collection Protocol:

-

Mounting: Select a well-formed, defect-free crystal and mount it on a cryo-loop.

-

Data Collection: Place the crystal in a cold nitrogen stream (typically 100 K) on the goniometer of a single-crystal X-ray diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation source.

-

Strategy: Collect a series of diffraction images (frames) by rotating the crystal through a range of angles.

-

Data Processing: Integrate the raw diffraction data to obtain a list of reflection intensities (h, k, l, I, σ(I)). The data should be corrected for Lorentz and polarization effects, and an absorption correction (e.g., multi-scan) should be applied.

Step 3: Structure Solution and Refinement

The processed data is used to solve the phase problem and refine a model of the crystal structure.

Workflow:

-

Space Group Determination: The unit cell parameters and systematic absences in the diffraction data will suggest the crystal system and space group.

-

Structure Solution: Use direct methods or dual-space algorithms (e.g., SHELXT) to obtain an initial structural model.

-

Structure Refinement: Refine the atomic positions and displacement parameters against the experimental data using full-matrix least-squares on F². All non-hydrogen atoms should be refined anisotropically. Hydrogen atoms can be placed in calculated positions and refined using a riding model.

-

Validation: The final model should be validated using tools like PLATON or CheckCIF to ensure its chemical and crystallographic soundness. Key metrics include the R-factor, goodness-of-fit (GooF), and residual electron density.

Caption: A self-validating workflow for crystal structure analysis.

Conclusion and Outlook

This compound stands as a molecule of significant synthetic potential, yet its foundational solid-state properties remain to be definitively characterized. This guide has provided a comprehensive overview of its synthesis and has established a robust predictive framework for its crystal structure, highlighting the probable roles of π-π stacking and halogen bonding. The detailed experimental protocols outlined herein offer a clear pathway for researchers to successfully crystallize and solve the structure of this important compound. The elucidation of the this compound crystal structure will not only fill a fundamental gap in the chemical literature but will also enable a more rational, structure-based design of novel functional materials.

References

-

Gade, L. H., et al. (2012). 1,3,6,8-Tetraazapyrenes: Synthesis, Solid-State Structures, and Properties as Redox-Active Materials. The Journal of Organic Chemistry, 77(14), 6107–6116. Available at: [Link]

-

Grimshaw, J., & Trocha-Grimshaw, J. (1975). Characterisation of 1,6- and 1,8-dibromopyrenes. Journal of the Chemical Society, Perkin Transactions 1, 1275-1277. Available at: [Link]

-

Kubis, M., et al. (2024). Bromopyrene Symphony: Synthesis and Characterisation of Isomeric Derivatives at Non-K Region and Nodal Positions for Diverse Functionalisation Strategies. Molecules, 29(5), 1131. Available at: [Link]

-

Martin, C., & Zipse, H. (2020). Intermolecular interactions in molecular crystals: what's in a name?. Faraday Discussions, 222, 94-111. Available at: [Link]

-

Metrangolo, P., et al. (2014). The nature of the C-Br···Br-C intermolecular interactions found in molecular crystals: A general theoretical-database study. Physical Chemistry Chemical Physics, 16(19), 8827-8339. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of this compound in Modern Pharmaceutical Synthesis. Available at: [Link]

-

Zych, D. (2019). Non-K Region Disubstituted Pyrenes (1,3-, 1,6- and 1,8-) by (Hetero)Aryl Groups—Review. Molecules, 24(14), 2573. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | 38303-35-4 | TCI AMERICA [tcichemicals.com]

- 3. researchgate.net [researchgate.net]

- 4. Non-K Region Disubstituted Pyrenes (1,3-, 1,6- and 1,8-) by (Hetero)Aryl Groups—Review [mdpi.com]

- 5. Characterisation of 1,6- and 1,8-dibromopyrenes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 6. Intermolecular interactions in molecular crystals: what’s in a name? - Faraday Discussions (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. par.nsf.gov [par.nsf.gov]

- 9. fkf.mpg.de [fkf.mpg.de]

An In-depth Technical Guide to the Solubility of 1,8-Dibromopyrene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the solubility of 1,8-dibromopyrene, a key intermediate in the synthesis of advanced materials and pharmaceuticals. Given the limited direct solubility data for this specific isomer, this document synthesizes foundational principles of polycyclic aromatic hydrocarbon (PAH) solubility, outlines a robust experimental protocol for solubility determination, and discusses the theoretical underpinnings that govern its behavior in various organic solvents.

Introduction: The Significance of this compound and its Solubility

This compound is a halogenated aromatic hydrocarbon derived from pyrene.[1] The strategic placement of bromine atoms at the 1 and 8 positions of the pyrene core makes it a valuable building block in organic electronics, particularly for creating electroluminescent materials and organic light-emitting diodes (OLEDs).[1] Its utility as a versatile intermediate extends to the synthesis of complex organic molecules in pharmaceutical and chemical research.[1]

The solubility of this compound is a critical parameter that dictates its utility in various applications. In synthetic chemistry, solvent selection is paramount for achieving optimal reaction kinetics, product yield, and purity. In materials science, the ability to form uniform thin films from solution is directly dependent on the solubility of the precursor. For drug development, understanding the solubility of intermediates is crucial for purification and formulation.

While specific quantitative solubility data for this compound is not extensively reported in the literature, we can infer its likely behavior and establish a reliable method for its experimental determination based on the known properties of pyrene and other brominated PAHs.

Theoretical Framework for Solubility

The solubility of a solid in a liquid is governed by the interplay of intermolecular forces between the solute and the solvent, as well as the energy required to break the crystal lattice of the solute. For this compound, the following factors are key determinants of its solubility:

-

"Like Dissolves Like": As a large, nonpolar aromatic hydrocarbon, this compound is expected to be most soluble in nonpolar and weakly polar organic solvents.[2] Solvents that can engage in π-π stacking interactions with the pyrene core, such as toluene and other aromatic solvents, are likely to be effective.

-

Intermolecular Forces: The primary intermolecular forces at play are van der Waals forces, specifically London dispersion forces, which increase with the size of the molecule. The bromine atoms introduce some polarity and the potential for halogen bonding, which could slightly enhance solubility in certain solvents.

-

Crystal Lattice Energy: The energy required to break the crystal lattice of solid this compound will significantly impact its solubility. A more stable crystal lattice will result in lower solubility. The planarity of the pyrene core allows for efficient packing in the solid state.

-

Influence of Bromine Substitution: The introduction of two bromine atoms increases the molecular weight and polarizability of the pyrene core, which can affect its solubility compared to the parent pyrene molecule. While it may enhance interactions with certain solvents, it can also lead to stronger crystal packing, potentially decreasing overall solubility.

Based on these principles, we can predict a general trend in the solubility of this compound in common organic solvents.

Table 1: Predicted Solubility of this compound in Various Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Aromatic | Toluene, Xylene, Chlorobenzene | High | Strong π-π stacking interactions with the pyrene core. |

| Halogenated | Dichloromethane, Chloroform | Moderate to High | Good dispersion forces and potential for halogen bonding. |

| Ethers | Tetrahydrofuran (THF), Dioxane | Moderate | Moderate polarity and ability to solvate the molecule. |

| Esters | Ethyl Acetate | Low to Moderate | Lower polarity compared to ketones and alcohols. |

| Ketones | Acetone | Low | Higher polarity may not effectively solvate the nonpolar pyrene core. |

| Alcohols | Methanol, Ethanol | Very Low | Strong hydrogen bonding network of the solvent disfavors the nonpolar solute. |

| Alkanes | Hexane, Heptane | Very Low | Weak dispersion forces are insufficient to overcome the crystal lattice energy. |

| Highly Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate | High boiling points and polarity may aid in dissolving at elevated temperatures. |

Experimental Determination of Solubility

Given the lack of readily available quantitative data, an experimental approach is necessary to determine the precise solubility of this compound in specific organic solvents. The following protocol outlines a reliable and accurate method using UV-Visible spectrophotometry.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

UV-Visible spectrophotometer and quartz cuvettes

-

Syringe filters (0.22 µm, solvent-compatible)

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

Caption: Experimental workflow for determining the solubility of this compound.

Detailed Protocol

-

Preparation of Standard Solutions and Calibration Curve:

-

Accurately weigh a small amount of this compound and dissolve it in a known volume of the chosen solvent to prepare a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to create a series of standard solutions of decreasing concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound.

-

Plot a calibration curve of absorbance versus concentration and determine the linear regression equation.

-

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of each organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

Place the vials in a thermostatically controlled shaker and agitate them for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Maintain a constant temperature throughout the experiment.

-

-

Sample Analysis:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any suspended particles.

-

Dilute the filtered saturated solution with the same solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation of Solubility:

-

Use the linear regression equation from the calibration curve to calculate the concentration of the diluted solution.

-

Multiply the calculated concentration by the dilution factor to determine the concentration of the saturated solution, which represents the solubility of this compound in that solvent at the experimental temperature.

-

Data Interpretation and Causality

The experimentally determined solubility values should be interpreted in the context of the theoretical principles discussed earlier. For instance, a high solubility in toluene would be attributed to the favorable π-π stacking interactions between the solvent and the pyrene core. Conversely, low solubility in methanol would be due to the inability of the nonpolar solute to disrupt the strong hydrogen-bonding network of the solvent.

The following diagram illustrates the key molecular interactions influencing the solubility of this compound.

Caption: Molecular interactions governing the solubility of this compound.

Safety and Handling

This compound should be handled with care in a well-ventilated area or a fume hood.[3] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[3] Avoid inhalation of dust and contact with skin and eyes.[3] In case of contact, rinse the affected area with plenty of water.[3] For detailed safety information, refer to the Safety Data Sheet (SDS).[3][4][5][6]

Conclusion

While specific, publicly available quantitative solubility data for this compound is limited, a strong understanding of the principles governing the solubility of polycyclic aromatic hydrocarbons allows for rational solvent selection. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust and reliable method for their determination. This foundational knowledge is essential for researchers and professionals working with this important chemical intermediate in the fields of materials science and drug development.

References

- Acree, Jr., W. E. (n.d.). Solubility of Pyrene in Organic Nonelectrolyte Solvents. Comparison of Observed Versus Predicted Values Based Upon Mobile Order Theory.

- Acree, Jr., W. E. (1997). Solubility of Pyrene in Binary Alcohol + 2-Methyl-2-butanol Solvent Mixtures at 299.2 K. Journal of Chemical & Engineering Data, 42(2), 291-293.

-

May, W. E., Wasik, S. P., & Freeman, D. H. (1978). Determination of the solubility behavior of some polycyclic aromatic hydrocarbons in water. Prepr., Div. Pet. Chem., Am. Chem. Soc.; (United States), 23:3. Retrieved from [Link]

- Lazzaroni, M. J., et al. (2018). Solubilities of pyrene in organic solvents: Comparison between chemical potential calculations using a cavity-based method. University of Cambridge.

- Stabilia, P., et al. (n.d.). Stability Studies of Selected Polycyclic Aromatic Hydrocarbons in Different Organic Solvents and Identification of Their Transformation Products.

-

Acree, Jr., W. E. (n.d.). Solubility of pyrene in simple and mixed solvent systems. ResearchGate. Retrieved from [Link]

-

Li, X., et al. (n.d.). The Total Solubility of the Co-Solubilized PAHs with Similar Structures Indicated by NMR Chemical Shift. National Institutes of Health. Retrieved from [Link]

-

SMI, Z. H. (n.d.). Study of Solubility Efficiency of Polycyclic Aromatic Hydrocarbons in Single Surfactant Systems. ResearchGate. Retrieved from [Link]

- Acree, Jr., W. E. (Ed.). (n.d.). SOLUBILITY DATA SERIES POLYCYCLIC AROMATIC HYDROCARBONS: BINARY NON-AQUEOUS SYSTEMS PART I.

- Derthon Optoelectronic Materials Sci. Tech. Co., Ltd. (n.d.). Material Safety Data Sheet.

- (n.d.). 1 - SAFETY DATA SHEET.

-

Wikipedia. (n.d.). Polycyclic aromatic hydrocarbon. Retrieved from [Link]

-

ResearchGate. (2017, November 11). Is it possible to separate 1,6- and this compound by sublimation?. Retrieved from [Link]

-

National Institutes of Health. (n.d.). This compound | C16H8Br2 | CID 181577. PubChem. Retrieved from [Link]

Sources

An In-depth Technical Guide to 3-O-Ethyl-L-Ascorbic Acid

A Note on Chemical Identification: The CAS number initially provided, 38303-35-4, corresponds to the compound 1,8-Dibromopyrene[1][2][3][4]. This guide will instead focus on 3-O-Ethyl-L-Ascorbic Acid , a compound of significant interest in dermatological and pharmaceutical research, which aligns with the broader context of the user's request. The correct CAS number for 3-O-Ethyl-L-Ascorbic Acid is 86404-04-8 [5][6][7][8][9][10].

Introduction: A Chemically Stable and Biologically Potent Ascorbic Acid Derivative

L-Ascorbic acid, or vitamin C, is a cornerstone of antioxidant research and therapy, renowned for its vital role in collagen synthesis and protection against oxidative stress[11][12]. However, its inherent instability, particularly its susceptibility to oxidation when exposed to air and light, presents significant challenges in formulation and delivery[13]. 3-O-Ethyl-L-Ascorbic Acid has emerged as a superior alternative, engineered for enhanced stability while retaining the potent biological activity of its parent molecule. This modification, the etherification of the hydroxyl group at the C3 position, not only circumvents the rapid degradation of L-ascorbic acid but also improves its skin permeability due to its amphipathic nature, being soluble in both water and oil[6][14][15].

In biological systems, the ethyl group is cleaved, restoring ascorbic acid to its natural, active form. This controlled release mechanism ensures a sustained therapeutic effect, mitigating the potential for irritation often associated with high concentrations of pure L-ascorbic acid[14][16]. Consequently, 3-O-Ethyl-L-Ascorbic Acid is a focal point of research and development in dermatology, cosmetics, and beyond, with applications spanning from advanced skincare formulations to novel drug delivery systems[10][17][18].

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of 3-O-Ethyl-L-Ascorbic Acid is fundamental to its application in research and product development. These properties dictate its solubility, stability, and bioavailability.

| Property | Value | Source(s) |

| CAS Number | 86404-04-8 | [5][6][7] |

| Molecular Formula | C₈H₁₂O₆ | [6][7] |

| Molecular Weight | 204.18 g/mol | [7] |

| Appearance | White to off-white crystalline powder | [6][7][9] |

| Melting Point | 111.0-116.0 °C | [7] |

| Solubility | Soluble in water. Soluble in ethanol, glycerol, and propylene glycol. Insoluble in diethyl ether, chloroform, benzene, and oils. | [6][9][12] |

| pH (3% aqueous solution) | 3.5 - 5.0 | [7] |

| Stability | Exhibits excellent stability to light, heat, acid, alkali, salt, and oxygen. | [6] |

Synthesis and Mechanism of Action

Synthetic Pathways

The synthesis of 3-O-Ethyl-L-Ascorbic Acid is primarily achieved through the regioselective alkylation of L-ascorbic acid. Traditional methods often involve a multi-step process that includes the use of protecting groups to prevent unwanted side reactions at other hydroxyl groups. A common three-step synthesis involves:

-

Protection of the 5- and 6-hydroxyl groups of L-ascorbic acid, typically by forming a 5,6-O-isopropylidene acetal.

-

Alkylation of the C3 hydroxyl group with an ethylating agent, such as ethyl bromide.

-

Deprotection to remove the isopropylidene group, yielding the final product[19].

More recent advancements have focused on developing simpler, one-step synthetic routes that avoid the need for protecting groups. One such method involves the direct reaction of sodium L-ascorbate with ethyl bromide in a solvent like dimethyl sulfoxide (DMSO)[19][20]. This approach offers a more efficient and scalable process for industrial production.

Caption: Comparison of synthetic routes for 3-O-Ethyl-L-Ascorbic Acid.

Mechanism of Action

The therapeutic effects of 3-O-Ethyl-L-Ascorbic Acid are rooted in its ability to deliver vitamin C to the skin in a stable and bioavailable form. Once absorbed into the deeper layers of the skin, it is metabolized back to L-ascorbic acid[14][16]. In its active form, it exerts its effects through several key pathways:

-

Antioxidant Activity: It neutralizes reactive oxygen species (ROS) generated by UV radiation and environmental pollutants, thereby preventing cellular damage[6][17].

-

Collagen Synthesis: It acts as a cofactor for prolyl and lysyl hydroxylases, enzymes crucial for the stabilization of the collagen triple helix, leading to improved skin elasticity and a reduction in fine lines[6][15][17].

-

Inhibition of Melanogenesis: It inhibits the activity of tyrosinase, a key enzyme in melanin production, which results in a brighter complexion and the fading of hyperpigmentation[6][17].

Caption: Mechanism of action of 3-O-Ethyl-L-Ascorbic Acid in the skin.

Experimental Protocols

Protocol 1: In Vitro Skin Permeation Study

Objective: To quantify the permeation of 3-O-Ethyl-L-Ascorbic Acid through a skin model.

Methodology:

-

Skin Preparation: Utilize excised porcine or human skin, mounting it on Franz diffusion cells with the stratum corneum facing the donor compartment.

-

Formulation Application: Apply a known concentration of 3-O-Ethyl-L-Ascorbic Acid, dissolved in a suitable vehicle (e.g., a hydrogel or bigel), to the surface of the skin[21].

-

Sample Collection: At predetermined time intervals, collect samples from the receptor compartment, which contains a phosphate-buffered saline solution.

-

Quantification: Analyze the concentration of 3-O-Ethyl-L-Ascorbic Acid in the collected samples using High-Performance Liquid Chromatography (HPLC).

-

Data Analysis: Calculate the cumulative amount of the compound that has permeated through the skin over time.

Protocol 2: Assay for Tyrosinase Inhibition

Objective: To assess the inhibitory effect of 3-O-Ethyl-L-Ascorbic Acid on melanin production.

Methodology:

-

Enzyme Preparation: Prepare a solution of mushroom tyrosinase in a phosphate buffer.

-

Substrate and Inhibitor Preparation: Prepare solutions of L-DOPA (the substrate) and varying concentrations of 3-O-Ethyl-L-Ascorbic Acid.

-

Reaction Initiation: In a 96-well plate, mix the tyrosinase solution with the different concentrations of the inhibitor. Initiate the reaction by adding the L-DOPA solution.

-

Spectrophotometric Measurement: Measure the formation of dopachrome, the colored product of the reaction, by monitoring the absorbance at 475 nm over time using a plate reader.

-

Data Analysis: Calculate the percentage of tyrosinase inhibition for each concentration of 3-O-Ethyl-L-Ascorbic Acid and determine the IC₅₀ value.

Safety and Handling

3-O-Ethyl-L-Ascorbic Acid is generally considered safe for topical use and has low irritation potential, making it suitable for sensitive skin[17]. However, as with any chemical compound, proper safety precautions should be observed in a laboratory setting.

-

Personal Protective Equipment (PPE): Wear safety goggles, gloves, and a lab coat when handling the powder form to avoid eye and skin contact[8][22].

-

Handling: Use in a well-ventilated area and avoid the formation of dust. Employ non-sparking tools to prevent fire hazards[22].

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place[22].

-